molecular formula C21H16N2O2 B11368693 N-(naphthalen-1-ylmethyl)-N-(pyridin-2-yl)furan-2-carboxamide

N-(naphthalen-1-ylmethyl)-N-(pyridin-2-yl)furan-2-carboxamide

Cat. No.: B11368693
M. Wt: 328.4 g/mol
InChI Key: MTRPYMXGMUOVIP-UHFFFAOYSA-N
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Description

N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE is a complex organic compound with the molecular formula C19H17N3O2. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a naphthalene ring, a pyridine ring, and a furan ring, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE typically involves the reaction of naphthalene-1-carboxaldehyde with 2-aminopyridine and furan-2-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction can produce naphthylamines .

Scientific Research Applications

N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-METHYLNAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)OXALAMIDE
  • N-[(2-METHYLNAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)ETHANEDIAMIDE

Uniqueness

N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE is unique due to its combination of naphthalene, pyridine, and furan rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-(naphthalen-1-ylmethyl)-N-pyridin-2-ylfuran-2-carboxamide

InChI

InChI=1S/C21H16N2O2/c24-21(19-11-6-14-25-19)23(20-12-3-4-13-22-20)15-17-9-5-8-16-7-1-2-10-18(16)17/h1-14H,15H2

InChI Key

MTRPYMXGMUOVIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN(C3=CC=CC=N3)C(=O)C4=CC=CO4

Origin of Product

United States

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